4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. The structure features:
- A 4-butoxy benzamide moiety at the N-position of the pyrazole ring.
- A tert-butyl group at the 2-position of the pyrazole, contributing steric bulk.
- A sulfoxide (5-oxido) group on the thiophene ring, enhancing polarity.
The tert-butyl group may reduce enzymatic degradation due to its steric shielding effect.
Properties
IUPAC Name |
4-butoxy-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-5-6-11-26-15-9-7-14(8-10-15)19(24)21-18-16-12-27(25)13-17(16)22-23(18)20(2,3)4/h7-10H,5-6,11-13H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGDTZJXUVLGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 389.51 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for various biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit significant anticancer properties. For example, derivatives of thieno[3,4-c]pyrazole have been shown to inhibit the growth of various cancer cell lines. In particular:
- Cell Lines Tested : Compounds were evaluated against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines.
- IC50 Values : Some derivatives demonstrated IC50 values as low as 6.2 μM against HCT-116 cells and 27.3 μM against T47D cells, indicating potent activity .
Antimicrobial Activity
Research has highlighted the antimicrobial potential of thieno[3,4-c]pyrazole derivatives. The compound has shown activity against both bacterial and fungal strains:
- Bacterial Strains : Compounds similar to this benzamide have been tested against Mycobacterium tuberculosis and exhibited varying degrees of inhibition compared to standard antibiotics .
- Fungal Strains : Antifungal assays indicated effectiveness against common pathogenic fungi, suggesting a broad-spectrum antimicrobial capability.
The proposed mechanisms through which 4-butoxy-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress within cells .
Data Summary
| Biological Activity | Cell Line/Organism | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 6.2 | |
| Anticancer | T47D | 27.3 | |
| Antimicrobial | Mycobacterium tuberculosis | Varies | |
| Antifungal | Various | Varies |
Case Studies
- Case Study on Anticancer Activity : A study involving the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives showed that modifications at the benzamide position significantly enhanced anticancer activity against various cell lines.
- Case Study on Antimicrobial Efficacy : In another research effort, derivatives were screened for their ability to inhibit bacterial growth in vitro, with promising results indicating their potential as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison
4-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Substituent difference: Bromo (Br) vs. butoxy (C₄H₉O) on the benzamide. Impact: Bromo is smaller and more electronegative, reducing lipophilicity (lower logP) compared to butoxy. This may decrease cell permeability but enhance solubility in polar solvents.
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Substituent difference:
- Pyrazole substitution : 4-methylphenyl (p-tolyl) vs. tert-butyl.
- Thiophene oxidation state : 5-oxo (ketone) vs. 5-oxido (sulfoxide).
- Impact :
- The sulfoxide in the target compound enhances polarity and hydrogen-bonding capacity versus the ketone.
Structural and Property Comparison Table
Research Findings and Implications
- Lipophilicity and Bioavailability : The butoxy group in the target compound increases logP by ~1.3 units compared to the bromo analog, favoring blood-brain barrier penetration. However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimization.
- Steric Effects : The tert-butyl group in the target compound likely reduces CYP450-mediated metabolism, enhancing half-life versus the p-tolyl analog.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
